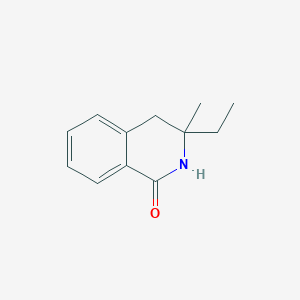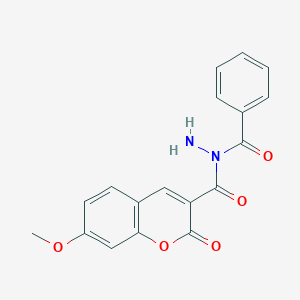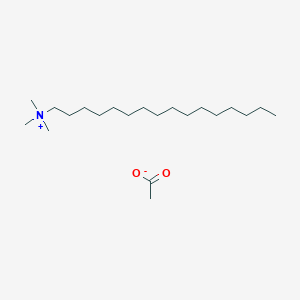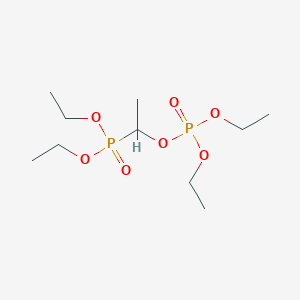
1-Ethyl-2,3,4-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C11H16O3 It is a derivative of trimethoxybenzene, where an ethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form 1,2,3-trimethoxybenzene, which can then be further ethylated to produce this compound .
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of phase-transfer catalysts and controlled temperature conditions can enhance the efficiency of the methylation and ethylation reactions .
化学反応の分析
Types of Reactions: 1-Ethyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
科学的研究の応用
1-Ethyl-2,3,4-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
作用機序
The mechanism by which 1-ethyl-2,3,4-trimethoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or anticancer activities. The compound can modulate signaling pathways and affect cellular processes, making it a valuable tool in biochemical research .
類似化合物との比較
1,2,3-Trimethoxybenzene: Similar in structure but lacks the ethyl group.
1,2,4-Trimethoxybenzene: Differently substituted, with methoxy groups at positions 1, 2, and 4.
1,3,5-Trimethoxybenzene: Another isomer with methoxy groups at positions 1, 3, and 5.
Uniqueness: 1-Ethyl-2,3,4-trimethoxybenzene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
50564-22-2 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
1-ethyl-2,3,4-trimethoxybenzene |
InChI |
InChI=1S/C11H16O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h6-7H,5H2,1-4H3 |
InChIキー |
IOKYJOMQPTVYKU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)


![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)


![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)

